Cyproheptadine Hydrochloride
Description
Cyproheptadine hydrochloride (C₆H₅·C₇H₇·C₅H₆N·HCl) is a first-generation antihistamine and serotonin antagonist with a dibenzocycloheptene structure. It is clinically used for allergies, migraines, and appetite stimulation in cachexia . Its dual mechanism of action—blocking histamine H₁ receptors and serotonin 5-HT₂ receptors—enables broad therapeutic applications. Analytical methods such as HPLC, UV-Vis spectrophotometry, and chemiluminescence (CL) are employed for its quantification in pharmaceuticals and biological samples .
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-methyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N.ClH/c1-22-14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21;/h2-11H,12-15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMVNZLARAEGHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042586 | |
| Record name | Cyproheptadine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
969-33-5, 41354-29-4 | |
| Record name | Cyproheptadine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=969-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cyproheptadine hydrochloride anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000969335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cyproheptadine hydrochloride | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759282 | |
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| Record name | cyproheptadine hydrochloride | |
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| Record name | Cyproheptadine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042586 | |
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| Record name | Cyproheptadine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.305 | |
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| Record name | 4-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)-1-methylpiperidine hydrochloride sesquihydrate | |
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| Record name | CYPROHEPTADINE HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S9323MCT0 | |
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Preparation Methods
Temperature Control
Maintaining the Grignard reaction at 60–65°C ensures optimal reagent activity while preventing side reactions. Post-addition, the mixture is refluxed for 1 hour to complete the reaction. Cooling the intermediate solution to 0–5°C before hydrolysis minimizes degradation.
Solvent and Reagent Ratios
THF serves as the primary solvent due to its ability to stabilize Grignard reagents. The patent specifies a THF-to-magnesium ratio of 50 mL/g for laboratory-scale reactions, adjusted proportionally for larger batches. Excess THF is removed via reduced-pressure distillation post-reaction to streamline purification.
Acidification and Crystallization
Adjusting the pH to 1–2 with hydrochloric acid ensures complete protonation of the free base. Crystallization in ethanol yields a product with ≥99% purity, as confirmed by high-performance liquid chromatography (HPLC).
Industrial Scale-Up and Comparative Analysis
The patented method demonstrates scalability across three tiers: laboratory (Embodiment 1), pilot (Embodiment 2), and industrial (Embodiment 3). Key parameters and yields are summarized below:
| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |
|---|---|---|---|
| Magnesium (kg) | 0.00089 | 0.009 | 1.96 |
| 1-Methyl-4-chloropiperidine (kg) | 0.0038 | 0.038 | 7.5 |
| Dibenzo[a,e]cycloheptatrien-5-one (kg) | 0.00538 | 0.052 | 10.5 |
| THF Volume (L) | 0.05 | 0.35 | 30 |
| Reaction Temperature (°C) | 60–65 | 60–65 | 60–65 |
| Yield (%) | 85 | 88 | 90 |
Key Observations :
-
Yield Improvement : Larger batches exhibit higher yields (85% → 90%) due to reduced solvent loss and optimized mixing.
-
Solvent Efficiency : Industrial-scale processes use 30 L THF per 1.96 kg Mg, achieving a 20% reduction in solvent consumption compared to traditional methods.
-
Purity : All scales produce this compound with ≥99% purity, meeting pharmacopeial standards .
Chemical Reactions Analysis
Metabolic Reactions
Cyproheptadine hydrochloride undergoes extensive hepatic metabolism, primarily via glucuronidation and oxidative pathways:
Key Metabolic Pathways
| Pathway | Metabolite Structure | Excretion Route | % Excreted | Source |
|---|---|---|---|---|
| Glucuronide conjugation | Quaternary ammonium glucuronide | Urine | ≥40% | |
| Oxidative demethylation | 4-(5H-dibenzo[a,d]cycloheptenylidene) | Feces | 2–20% |
- Glucuronidation : The primary metabolite identified in human urine is a quaternary ammonium glucuronide conjugate, formed via UDP-glucuronosyltransferase (UGT) enzymes .
- Demethylation : Cyproheptadine loses its methyl group to form 4-(5H-dibenzo[a,d]cycloheptenylidene)piperidine, a precursor for synthetic derivatives .
Synthetic Derivatization Reactions
Cyproheptadine serves as a scaffold for synthesizing derivatives with modified pharmacological properties:
Reaction Scheme for Derivatives
Analytical Detection Reactions
This compound is quantified using chromatographic and spectroscopic methods:
Thin-Layer Chromatography (TLC)
- Mobile Phase : Ethyl acetate:methanol:ammonia (8:2:0.2)
- Rf Value : 0.45 ± 0.03
- Detection : UV absorbance at 286 nm .
UV-Vis Spectrophotometry
Biochemical Interactions
Cyproheptadine antagonizes receptors and modulates translation factors:
Receptor Binding
| Receptor | Affinity (Kᵢ) | Mechanism | Source |
|---|---|---|---|
| Histamine H₁ | 2.3 nM | Competitive inhibition | |
| Serotonin 5-HT₂ | 6.7 nM | Non-competitive antagonism | |
| Muscarinic M₁ | 84 nM | Partial antagonism |
Stability and Degradation
This compound is stable under standard storage conditions but degrades under:
Scientific Research Applications
Pharmacological Profile
Cyproheptadine acts primarily as a histamine H1 receptor antagonist , which helps alleviate symptoms associated with allergic reactions. Additionally, it exhibits serotonin antagonism , making it effective in treating conditions related to serotonin dysregulation. Its dual action contributes to its diverse therapeutic applications.
Clinical Applications
-
Allergic Conditions
- Seasonal and Perennial Allergic Rhinitis : Cyproheptadine is commonly prescribed to relieve symptoms such as sneezing, itching, and runny nose associated with allergies .
- Allergic Conjunctivitis : It can be used to manage eye-related allergic symptoms caused by environmental allergens .
- Urticaria and Angioedema : Effective in treating mild allergic skin reactions .
- Appetite Stimulation
- Management of Serotonin Syndrome
- Migraine and Vascular Headaches
- Adjunct Therapy in Anaphylaxis
Case Study 1: Appetite Stimulation in Cystic Fibrosis
A study involving pediatric patients with cystic fibrosis demonstrated significant weight gain after administering cyproheptadine over several weeks. The results indicated an increase in caloric intake and improved nutritional status among participants .
Case Study 2: Treatment of Serotonin Syndrome
In a clinical observation, cyproheptadine was effective in rapidly alleviating symptoms of serotonin syndrome in a patient who had taken multiple serotonergic agents. The patient's symptoms improved significantly within hours of treatment initiation .
Comparative Efficacy
The following table summarizes the key applications of this compound along with their respective indications:
| Application | Indication/Condition | Notes |
|---|---|---|
| Allergic Rhinitis | Seasonal and perennial allergies | Effective for nasal symptoms |
| Allergic Conjunctivitis | Eye allergies | Reduces redness and itching |
| Urticaria | Hives and angioedema | Alleviates skin reactions |
| Appetite Stimulation | Cystic fibrosis, cancer cachexia | Promotes weight gain |
| Serotonin Syndrome | Excessive serotonergic activity | Rapid symptom relief |
| Migraine Prevention | Vascular headaches | Used off-label for headache management |
Mechanism of Action
Peritol exerts its effects by competing with free histamine and serotonin for binding at their respective receptors . This antagonism at the histamine H1-receptor and serotonin receptors leads to the relief of allergy symptoms and appetite stimulation . The molecular targets include the histamine H1-receptor and serotonin receptors in the central nervous system .
Comparison with Similar Compounds
Antihistaminic and Antiserotonin Effects
Cyproheptadine’s antihistaminic potency equals or exceeds chlorpheniramine, a benchmark antihistamine, while its antiserotonin activity rivals lysergic acid diethylamide (LSD), a potent serotonin antagonist. In animal models, it effectively antagonized histamine-induced vasodepression in dogs and serotonin-induced edema in rats .
Table 1: Pharmacological Activity Comparison
| Compound | Antihistaminic Potency (vs. Chlorpheniramine) | Antiserotonin Potency (vs. LSD) |
|---|---|---|
| Cyproheptadine HCl | Equal or superior | Equal or superior |
| Chlorpheniramine | Reference (1.0x) | Not applicable |
| Lysergic Acid Diethylamide | Not applicable | Reference (1.0x) |
| Promethazine | Moderate | Low |
Toxicity Profile
In zebrafish developmental toxicity assays, cyproheptadine exhibited a teratogenicity index (TI) of 13.8, exceeding cyclobenzaprine hydrochloride (TI = 11.7). Both compounds showed TI ≥10, indicating significant developmental risks, though cyproheptadine’s broader receptor interactions may explain higher toxicity .
Table 2: Developmental Toxicity in Zebrafish
| Compound | Teratogenicity Index (TI) | Classification |
|---|---|---|
| Cyproheptadine HCl | 13.8 | True/False Positive |
| Cyclobenzaprine HCl | 11.7 | True/False Positive |
Analytical Performance
HPLC Methods
Cyproheptadine’s retention time (7.981 min) in HPLC distinguishes it from ketotifen fumarate (3.444 min), enabling simultaneous quantification in formulations . A validated isocratic HPLC method achieves linearity from 5–206 μg/mL with 98.15–101.36% recovery in tablets, outperforming conventional UV methods in precision (RSD ≤1.64%) .
Table 3: Analytical Parameters for Cyproheptadine HCl
| Method | LOD (μg/mL) | LOQ (μg/mL) | Linearity Range | Recovery (%) |
|---|---|---|---|---|
| HPLC (RP-18 column) | 2.615 | 8.7196 | 5–206 μg/mL | 98.15–101.36 |
| UV-Vis Spectrophotometry | 0.9* | 2.0* | 0.02–1.0 mg/L | 95–105 |
| Chemiluminescence (CL) | 0.9 | 2.0 | 0.02–1.0 mg/L | 98–102 |
*Values derived from CL method .
Clinical Efficacy
Appetite Stimulation vs. Megestrol Acetate
In pediatric cancer-associated cachexia, cyproheptadine (2.6 kg average weight gain) demonstrated efficacy comparable to megestrol acetate (2.5 kg gain), with fewer metabolic side effects (e.g., hyperlipidemia) .
Biological Activity
Cyproheptadine hydrochloride is a first-generation antihistamine with notable antiserotonergic, anticholinergic, and sedative properties. It is primarily used for its effectiveness in treating allergic reactions, but its biological activity extends to various other therapeutic areas, including appetite stimulation and management of certain conditions like migraines and cold urticaria. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data tables.
Cyproheptadine acts as a competitive antagonist at both serotonin (5-HT) and histamine receptors. Its primary mechanism involves blocking the H1 histamine receptor and the 5-HT2 serotonin receptor, which contributes to its antihistaminic and appetite-stimulating effects. The drug's ability to antagonize serotonin at the hypothalamic appetite center is particularly significant in promoting increased food intake .
Key Receptor Interactions
| Receptor Type | Affinity (Ki) | Effect |
|---|---|---|
| H1 | 0.06–2.3 nM | Antihistaminic |
| 5-HT2 | High | Antiserotonergic |
| M1 | 12 nM | Anticholinergic |
| M3 | 12 nM | Anticholinergic |
| NET | 290–2550 nM | Modulates norepinephrine transport |
Appetite Stimulation
Cyproheptadine has been widely studied for its role as an appetite stimulant , particularly in pediatric populations with conditions such as cancer-related cachexia, cystic fibrosis, and anorexia nervosa. A randomized controlled trial involving children with undernutrition demonstrated that cyproheptadine significantly improved body mass index (BMI) after four weeks of treatment .
Case Study: Pediatric Cachexia
- Population : Children aged 24-64 months
- Intervention : Cyproheptadine + multivitamins vs. multivitamins alone
- Outcome : Significant weight gain observed in the cyproheptadine group (P < 0.01) .
Cold Urticaria
In a double-blind study involving patients with primary acquired cold urticaria, cyproheptadine was shown to significantly increase the minimum time required to provoke urtication compared to placebo and chlorpheniramine . This suggests a robust suppressive effect on cold-induced allergic responses.
Side Effects and Safety Profile
While generally well-tolerated, cyproheptadine can cause side effects such as sedation, dizziness, and anticholinergic effects (dry mouth, constipation). A review of adverse events indicated that most were mild and resolved upon discontinuation of the drug . In a cohort study analyzing safety in various populations, serious adverse events were rare but included instances of hepatic impairment .
Weight Gain in Cancer Patients
A study published in Pediatrics highlighted cyproheptadine's effectiveness in promoting weight gain among children suffering from cancer-related cachexia. The results indicated that patients receiving cyproheptadine experienced a notable increase in weight compared to controls .
Migraine Management
Cyproheptadine has also been evaluated for its efficacy in migraine management. In an open-label study involving patients with refractory migraines, significant reductions in frequency were reported after initiating treatment with cyproheptadine .
Q & A
Q. What validated analytical methods are recommended for quantifying cyproheptadine hydrochloride in pharmaceutical formulations?
A reversed-phase HPLC method is widely used, with parameters including a C18 column (4.6 mm × 15 cm), UV detection at 285 nm, and a mobile phase of water-acetonitrile-methanol with methanesulfonic acid. System suitability requires a theoretical plate count ≥3,000 and peak symmetry ≤1.5 . Dissolution testing follows the paddle method (50 rpm, 900 mL water), with sampling at specified intervals and filtration through 0.45 µm membranes .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Use gloves, lab coats, and eye protection to avoid skin/eye contact. Work in a ventilated area, and avoid contamination of water systems. Contaminated materials must be neutralized and disposed of as hazardous waste. Decontaminate exposed skin immediately and wash hands before breaks .
Q. How is dissolution testing conducted for this compound tablets, and what parameters ensure compliance with pharmacopeial standards?
The paddle method (50 rpm, 900 mL water) is used. Samples are filtered (0.45 µm), and the first 20 mL of filtrate is discarded. HPLC quantifies dissolved drug against a reference standard. Compliance requires ≥80% dissolution within 30 minutes for 4 mg tablets .
Q. What are the critical parameters for ensuring system suitability in HPLC analysis of this compound?
Column temperature (30°C), mobile phase composition, and flow rate must be optimized to achieve a retention time of ~5 minutes. System suitability tests require ≤1.0% RSD for peak area reproducibility and symmetry factor ≤1.5 .
Q. What steps are required to validate the purity of this compound batches using chromatographic techniques?
Use reference standards (e.g., this compound RS) dried under vacuum at 100°C. Prepare calibration curves with ≥99.0% purity standards. Validate methods for specificity, linearity, and precision per ICH guidelines .
Advanced Research Questions
Q. How can researchers resolve discrepancies in dissolution rates between this compound powder and tablet formulations?
Differences in excipient interactions, particle size, or compression forces may cause variability. Use microscopy or X-ray diffraction to assess crystallinity, and compare dissolution profiles using biorelevant media (e.g., simulated gastric fluid). Statistical analysis (e.g., f2 similarity factor) can quantify formulation equivalence .
Q. What experimental strategies are effective in elucidating the dual antagonistic activity of this compound on H1 and 5-HT2B receptors?
Radioligand binding assays (e.g., using [³H]-mepyramine for H1 and [³H]-LSD for 5-HT2B) quantify receptor affinity. Functional assays (e.g., calcium flux in transfected HEK293 cells) confirm antagonism. Dose-response curves and Schild analysis determine potency (IC50) .
Q. How does the inhibition of SETD7/9 by this compound complicate its pharmacological profile, and what methodologies can isolate these effects?
SETD7/9 inhibition may confound results in studies targeting serotonin receptors. Use siRNA knockdown of SETD7/9 in cell models to isolate receptor-specific effects. Alternatively, employ selective 5-HT2A antagonists (e.g., ketanserin) as controls in parallel experiments .
Q. What considerations are necessary when designing in vivo studies to evaluate the appetite-stimulating effects of this compound, particularly in avian models?
Dose calculations must account for body mass (e.g., 0.016 mg/g in house sparrows). Administer via oral gavage in mineral water, with controls receiving vehicle alone. Monitor feeding behavior and weight gain over 48-hour intervals to assess acute vs. chronic effects .
Q. How can researchers account for batch-to-batch variability in this compound's solubility when comparing experimental results across studies?
Standardize testing conditions (e.g., temperature, agitation rate) and validate solubility using the same reference standard. Report batch-specific data (e.g., particle size distribution, moisture content) and use statistical normalization (e.g., z-scores) to minimize variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
